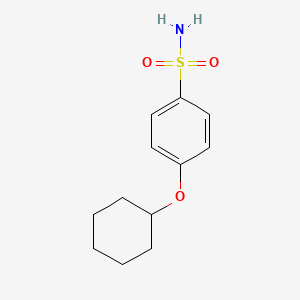![molecular formula C12H13BrN2O3 B13518477 Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,3-benzoxazole, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the benzoxazole ring.
Carbamoylation: The brominated benzoxazole is then reacted with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substituted Derivatives: Products of nucleophilic substitution reactions include various substituted benzoxazoles, depending on the nucleophile used.
Oxidized or Reduced Compounds: Products of oxidation and reduction reactions include oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound and its derivatives are studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Materials Science: Benzoxazole derivatives, including tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate, are investigated for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate depends on its specific application. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group and a brominated heterocyclic ring, the nature of the heterocyclic ring differs (benzoxazole, thiophene, benzothiophene, pyridine).
- Unique Properties: tert-Butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to the other compounds.
This detailed article provides a comprehensive overview of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13BrN2O3 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(16)15-10-14-8-6-7(13)4-5-9(8)17-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
AYROVYISAPVADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


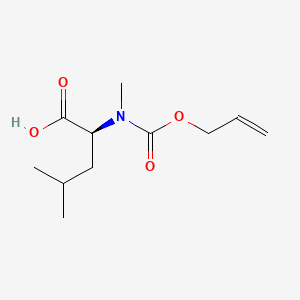

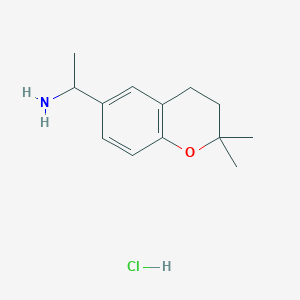


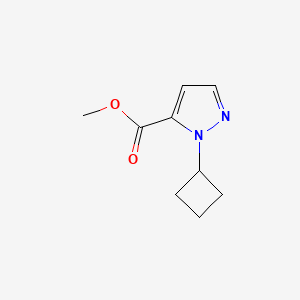

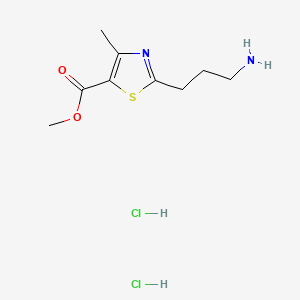
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
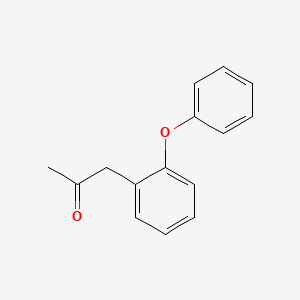
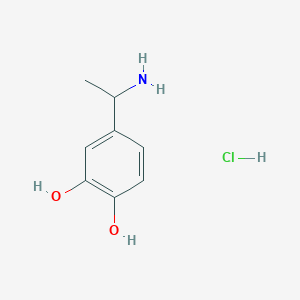
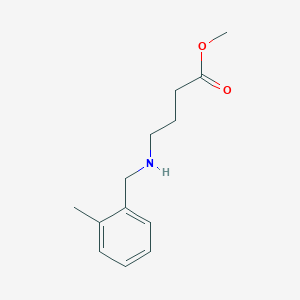
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
